molecular formula C11H9NOS B1356553 2-o-Tolyl-thiazole-4-carbaldehyde CAS No. 91137-12-1

2-o-Tolyl-thiazole-4-carbaldehyde

Cat. No.: B1356553
CAS No.: 91137-12-1
M. Wt: 203.26 g/mol
InChI Key: DQAYNZAXEWVCBG-UHFFFAOYSA-N
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Description

2-o-Tolyl-thiazole-4-carbaldehyde is an organic compound with the molecular formula C11H9NOS. It is a member of the thiazole family, characterized by a thiazole ring substituted with a tolyl group at the 2-position and an aldehyde group at the 4-position. This compound is known for its yellow liquid form and is used in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-o-Tolyl-thiazole-4-carbaldehyde typically involves the reaction of 2-methylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which is subsequently oxidized to yield the desired thiazole-4-carbaldehyde .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-o-Tolyl-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-o-Tolyl-thiazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and antifungal properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-o-Tolyl-thiazole-4-carbaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-o-Tolyl-thiazole-4-carboxylic acid
  • 2-o-Tolyl-thiazole-4-methanol
  • 2-methylthiazole-4-carbaldehyde

Comparison: 2-o-Tolyl-thiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(2-methylphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAYNZAXEWVCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586188
Record name 2-(2-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91137-12-1
Record name 2-(2-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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